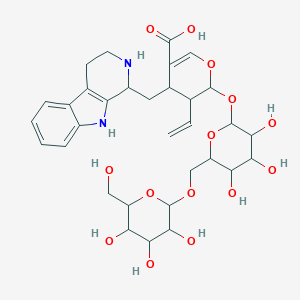
di-C4-PI
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-C4-PI, also known as 1,2-bis(hexadecylthio)-sn-glycero-3-phosphocholine, is a phospholipid that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.
Mécanisme D'action
The mechanism of action of di-C4-PI is not fully understood, but it is believed to interact with cell membranes and alter their properties. This interaction can lead to changes in membrane fluidity, permeability, and stability. Di-C4-PI has also been shown to induce lipid phase separation in model membranes, which may contribute to its ability to deliver drugs and genetic material.
Biochemical and Physiological Effects
Di-C4-PI has been shown to have a variety of biochemical and physiological effects, including the ability to modulate immune responses, inhibit tumor growth, and reduce inflammation. These effects are likely due to its interaction with cell membranes and the resulting changes in membrane properties.
Avantages Et Limitations Des Expériences En Laboratoire
Di-C4-PI has several advantages for laboratory experiments, including its ability to form stable liposomes, its high transfection efficiency, and its ability to deliver hydrophobic drugs. However, it also has limitations, including its complex synthesis method, its potential toxicity, and its limited solubility in aqueous solutions.
Orientations Futures
There are many potential future directions for research on di-C4-PI. One area of focus could be on improving the synthesis method to make it more efficient and cost-effective. Another area of focus could be on developing new applications for di-C4-PI, such as in tissue engineering or regenerative medicine. Additionally, further research is needed to fully understand the mechanism of action of di-C4-PI and its potential toxicity. Overall, di-C4-PI is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
Di-C4-PI is synthesized using a multi-step process that involves the reaction of hexadecylthiol with glycidyl phosphocholine. The reaction is catalyzed by a specific enzyme and results in the formation of the desired product. The synthesis method is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
Di-C4-PI has been studied for its potential applications in various scientific fields, including drug delivery, gene therapy, and biomaterials. Its unique structure and properties make it an attractive candidate for these applications. In drug delivery, di-C4-PI can be used as a carrier for hydrophobic drugs and has shown promising results in vitro. In gene therapy, di-C4-PI can be used to deliver genetic material into cells, and has been shown to have high transfection efficiency. In biomaterials, di-C4-PI can be used to create liposomes and other lipid-based materials.
Propriétés
Numéro CAS |
148504-92-1 |
|---|---|
Nom du produit |
di-C4-PI |
Formule moléculaire |
C20H19N3O4 |
Poids moléculaire |
474.4 g/mol |
Nom IUPAC |
[(2R)-2-butanoyloxy-3-[hydroxy-[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] butanoate |
InChI |
InChI=1S/C17H31O13P/c1-3-5-10(18)27-7-9(29-11(19)6-4-2)8-28-31(25,26)30-17-15(23)13(21)12(20)14(22)16(17)24/h9,12-17,20-24H,3-8H2,1-2H3,(H,25,26)/t9-,12?,13-,14+,15+,16+,17?/m1/s1 |
Clé InChI |
SFURGELIJOUFHC-NZDZZDABSA-N |
SMILES isomérique |
CCCC(=O)OC[C@H](COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)CCC |
SMILES |
CCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCC |
SMILES canonique |
CCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCC |
Synonymes |
1,2-dibutyryl-sn-glycero-3-phosphoinositol di-C4-PI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B233893.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233896.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233899.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233907.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B233909.png)
![2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate](/img/structure/B233916.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2,2-trifluoroacetamide](/img/structure/B233928.png)